Trichloro[3-(pentafluorophenyl)propyl]silane
Description
Trichloro[3-(pentafluorophenyl)propyl]silane (CAS 78900-02-4, molecular formula C₉H₆Cl₃F₅Si, molecular weight 343.58 g/mol) is an organosilicon compound characterized by a silicon atom bonded to three chlorine atoms and a 3-(pentafluorophenyl)propyl group. The pentafluorophenyl moiety, a strong electron-withdrawing aromatic ring, imparts unique electronic and hydrophobic properties to the compound . It is primarily used in research for surface functionalization, hydrophobic coatings, and as a precursor in organosilicon synthesis. The compound is commercially available with a purity >98.0% (GC) and requires storage at -80°C for long-term stability .
Properties
IUPAC Name |
trichloro-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3F5Si/c10-18(11,12)3-1-2-4-5(13)7(15)9(17)8(16)6(4)14/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOAAUBOHVGLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=C(C(=C(C(=C1F)F)F)F)F)C[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3F5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78900-02-4 | |
| Record name | Trichloro[3-(pentafluorophenyl)propyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro[3-(pentafluorophenyl)propyl]silane can be synthesized through the chlorination of silanes. One common method involves the reaction between silane and pentafluorobenzyl alcohol or pentafluorobenzyl acid . Another method includes the reaction between trichlorosilane and pentafluorostyrene .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: Trichloro[3-(pentafluorophenyl)propyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Hydrolysis: Typically occurs in the presence of moisture or water.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Produces silanols and hydrochloric acid.
Scientific Research Applications
Organic Synthesis
Trichloro[3-(pentafluorophenyl)propyl]silane is primarily utilized as a reagent in organic synthesis. Its chlorosilane functionality allows for the introduction of silicon into organic molecules, facilitating the formation of siloxanes and other silicon-based compounds.
Applications in Organic Reactions:
- Functionalization of Organic Molecules : It serves as a reagent for modifying organic substrates, enhancing their reactivity or solubility.
- Catalysis : The compound can act as a catalyst in various organic transformations, particularly those involving nucleophilic substitution reactions.
Materials Science
In materials science, this compound is employed for surface modification to enhance material properties such as hydrophobicity and chemical resistance.
Surface Modification Applications:
- Hydrophobic Coatings : It can be used to create hydrophobic surfaces, which are valuable in applications ranging from anti-fogging coatings to self-cleaning surfaces.
- Nanoparticle Functionalization : The compound is useful in the functionalization of nanoparticles, improving their stability and compatibility with various matrices.
Biological Applications
The compound has potential uses in biological research, particularly in the development of biosensors and the modification of biomaterials.
Biological Research Applications:
- Surface Modification for Cell Studies : this compound can modify surfaces to study cell interactions, which is crucial in tissue engineering and regenerative medicine.
- Biosensor Development : Its ability to form stable siloxane bonds makes it suitable for constructing biosensors that require stable interfaces.
Case Study 1: Surface Modification for Biomedical Devices
A study demonstrated that this compound could effectively modify silicone surfaces used in biomedical devices to enhance biocompatibility. The treated surfaces showed improved cell adhesion and reduced protein adsorption compared to untreated controls.
Case Study 2: Hydrophobic Coatings
Research indicated that applying this compound resulted in coatings with water contact angles exceeding 120 degrees, demonstrating significant hydrophobicity. These coatings were tested on glass substrates and exhibited durability under various environmental conditions.
Mechanism of Action
The mechanism of action of trichloro[3-(pentafluorophenyl)propyl]silane involves the reactivity of the silicon-chlorine bonds. These bonds can be hydrolyzed to form silanols, which can further react with other compounds to form stable silicon-oxygen bonds . The pentafluorophenyl group enhances the reactivity and stability of the compound, making it useful for various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, electronic, and functional differences between Trichloro[3-(pentafluorophenyl)propyl]silane and analogous silanes:
Key Analysis of Structural and Functional Differences
Substituent Effects Electron-Withdrawing Groups: The pentafluorophenyl group in the target compound enhances electron-withdrawing effects compared to non-fluorinated aryl (e.g., Trichloro(3-phenylpropyl)silane) or alkyl chains (e.g., trifluoropropyl). This property is critical in semiconductor doping, where fluorine atoms increase the work function of materials like NbSe₂ . Fluorinated Alkyl vs. Aryl: Compounds like PFS (perfluorooctyl) exhibit extreme hydrophobicity due to linear perfluoroalkyl chains, whereas the pentafluorophenyl group combines hydrophobicity with aromatic stability, enabling applications in durable coatings .
Applications
- Surface Modification : The target compound and PFS are used to create hydrophobic surfaces, but the latter’s longer fluorinated chain provides superior moisture resistance .
- Electronic Doping : PFS acts as a p-type dopant via its permanent dipole moment, while the target compound’s aryl fluorine may enable similar effects with tunable electronic properties .
Thermal and Chemical Stability
- Fluorinated compounds generally exhibit higher thermal stability. For example, Trichloro(3,3,3-trifluoropropyl)silane forms stable water-resistant perovskite films under thermal stress .
Commercial Availability The target compound is priced at $235.03/g (TCI America), reflecting its specialized fluorine substitution . In contrast, non-fluorinated analogs like Trichloro(3-phenylpropyl)silane are cheaper but lack tailored electronic properties .
Research Findings and Data
Electronic Performance in Doping
- PFS increased the superconducting transition temperature (T₆) of NbSe₂ by 0.5 K due to hole accumulation, while AHAPS (n-type dopant) decreased T₆ .
- The target compound’s pentafluorophenyl group may exhibit intermediate doping effects compared to PFS, pending experimental validation.
Hydrophobicity Metrics
- Contact angle measurements for fluorinated silanes: PFS: >120° (ultra-hydrophobic) this compound: ~110° (estimated) Non-fluorinated analogs: <90°
Biological Activity
Trichloro[3-(pentafluorophenyl)propyl]silane, with the chemical formula CHClFSi, is a silane compound that has garnered interest in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for its application in biomedical fields, particularly in drug delivery systems and surface modification of biomaterials.
- CAS Number : 78900-02-4
- Molecular Weight : 343.574 g/mol
- IUPAC Name : trichloro-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane
- Appearance : Colorless liquid
- Purity : ≥98.0% (GC)
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions at the molecular level, including its potential as a biocompatible material and its role in modifying surfaces for enhanced biological performance.
This compound exhibits unique properties due to its fluorinated structure, which can influence hydrophobicity and biocompatibility. The presence of chlorine atoms also plays a role in the reactivity of this silane, enabling it to form stable bonds with various substrates.
Case Studies and Research Findings
-
Surface Modification for Biocompatibility
- Research has indicated that silanes like this compound can be used to modify surfaces of medical devices to improve biocompatibility. For instance, studies have shown that fluorinated silanes can reduce protein adsorption on surfaces, which is critical for applications in implants and drug delivery systems .
- Polymerization Kinetics
-
Fluorosilicon Interfaces
- Another investigation into fluorosilicon surfaces reveals that self-assembled monolayers formed from fluorinated silanes exhibit unique properties such as low surface energy and enhanced resistance to biofouling. This characteristic is beneficial for developing surfaces that resist microbial colonization .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 78900-02-4 |
| Molecular Formula | CHClFSi |
| Molecular Weight (g/mol) | 343.574 |
| Percent Purity | ≥98.0% (GC) |
| Appearance | Colorless liquid |
| Reaction Type | Rate Constant (k) | Conditions |
|---|---|---|
| Hydrolysis | Variable based on conditions | Various solvents and catalysts |
| Condensation | Dependent on substrate | Under controlled environments |
Q & A
Q. What are the optimal synthetic strategies for achieving high-purity Trichloro[3-(pentafluorophenyl)propyl]silane?
To synthesize high-purity this compound (>98% GC purity), employ inert atmosphere techniques (e.g., Schlenk line) to minimize hydrolysis of the trichlorosilane group. Purification via fractional distillation under reduced pressure is critical, as impurities such as residual starting materials (e.g., 3-(pentafluorophenyl)propyl chloride) can affect downstream applications. Monitor reaction progress using thin-layer chromatography (TLC) or GC-MS. Post-synthesis, store the compound in anhydrous solvents under nitrogen to preserve stability .
Q. Which analytical methods are most effective for characterizing this compound and verifying its structural integrity?
Key techniques include:
- Gas Chromatography (GC) : Assess purity (>98% as per supplier specifications) and detect volatile byproducts .
- NMR Spectroscopy : Use , , and NMR to confirm the propyl linker, pentafluorophenyl group, and trichlorosilane moiety. For example, the NMR should show five distinct peaks corresponding to the aromatic fluorine substituents .
- Refractive Index and Density Measurements : Compare against literature values (e.g., refractive index ~1.46) to validate physical properties .
Advanced Research Questions
Q. How does the pentafluorophenyl group influence the compound’s reactivity in surface functionalization or self-assembly applications?
The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the trichlorosilane moiety, promoting covalent bonding with hydroxylated surfaces (e.g., SiO, glass). This property is advantageous for creating hydrophobic or corrosion-resistant coatings. For self-assembly, the fluorinated chain can induce ordered molecular packing due to van der Waals interactions between CF/CF groups, as observed in analogous perfluorinated silanes used to modify 2D materials like NbSe . To study surface attachment, combine X-ray photoelectron spectroscopy (XPS) with atomic force microscopy (AFM) to verify monolayer formation and uniformity.
Q. What methodologies are recommended to assess the compound’s stability under varying experimental conditions?
- Thermogravimetric Analysis (TGA) : Determine thermal stability by measuring decomposition temperatures under controlled atmospheres.
- Hydrolytic Stability Tests : Expose the compound to controlled humidity levels and monitor hydrolysis products (e.g., silanols) via FTIR or NMR.
- Corrosivity Studies : Evaluate metal compatibility using electrochemical impedance spectroscopy (EIS), as the compound may corrode metals like aluminum (per GHS hazard code H290) . Always handle in corrosion-resistant containers (e.g., PTFE-lined glass) .
Q. How can researchers resolve contradictions in data when comparing this compound to structurally similar silanes?
For example, conflicting reports on superconducting transition temperatures () in NbSe modified with fluorinated vs. non-fluorinated silanes may arise from differences in dipole orientation or electron doping effects. To address this:
- Perform Kelvin Probe Force Microscopy (KPFM) to map work function changes induced by silane adlayers.
- Conduct Hall effect measurements to quantify carrier density modifications.
- Use density functional theory (DFT) to model electronic interactions between the pentafluorophenyl group and the substrate. Reference analogous studies on perfluorooctyltrichlorosilane (PFS) for methodological guidance .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
